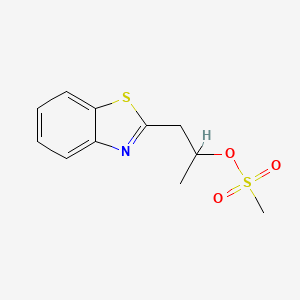

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate

Description

Properties

CAS No. |

1384427-99-9 |

|---|---|

Molecular Formula |

C11H13NO3S2 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)propan-2-yl methanesulfonate |

InChI |

InChI=1S/C11H13NO3S2/c1-8(15-17(2,13)14)7-11-12-9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3 |

InChI Key |

RQJMSCBHMXFRNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2S1)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzothiazole Intermediate

The core benzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives. Key steps include:

- Alkylation : Reaction of 2-aminothiophenol with chloroacyl chlorides (e.g., 3-chloropropanol) in toluene at room temperature to form 3-(benzothiazol-2-yl)propan-1-ol.

- Cyclization : Refluxing with potassium carbonate (K₂CO₃) and potassium iodide (KI) in isopropanol (iPrOH) to yield 1-(1,3-benzothiazol-2-yl)propan-2-ol.

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene/iPrOH | |

| Temperature | Reflux (110–115°C) | |

| Base | K₂CO₃ | |

| Reaction Time | 5–7 hours |

Methanesulfonation of the Alcohol Intermediate

The hydroxyl group is converted to a methanesulfonate leaving group via methanesulfonyl chloride (MsCl):

- Reagents : Methanesulfonyl chloride (1.2 equivalents), triethylamine (Et₃N, 1.5 equivalents).

- Procedure :

Workup :

- Quench with ice-cold water, extract with DCM, wash with 10% NaHCO₃, dry over Na₂SO₄, and concentrate.

- Purify via flash chromatography (ethyl acetate/hexane, 1:9).

Yield : 61–68%.

Characterization Data

Nuclear Magnetic Resonance (NMR) :

| Proton Environment | δ (ppm) | Multiplicity | Integration | Source |

|---|---|---|---|---|

| Benzothiazole aromatic protons | 7.51–8.20 | m | 4H | |

| Methanesulfonate CH₃ | 3.20 | s | 3H | |

| Propyl chain (-CH₂-) | 1.92–3.34 | m | 4H |

- Single crystals grown via slow evaporation in acetonitrile/ethanol.

- Hydrogen-bonding network observed between sulfonate oxygens and water molecules.

Critical Analysis of Methodologies

- Efficiency : Methanesulfonation achieves high regioselectivity due to the electrophilic nature of MsCl.

- Limitations :

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding thiol or amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted benzothiazole derivatives with various functional groups.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiol or amine derivatives.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, including those involved in oxidative stress and inflammation . The methanesulfonate group can also enhance the compound’s solubility and stability, making it more effective in biological systems .

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

- Structure: Benzothiazole linked to a sulfanyl (-S-) group and a phenylethanone moiety.

- Properties: The ketone group increases electrophilicity, enabling participation in Knoevenagel and Michael reactions. Unlike the methanesulfonate ester, this compound lacks a charged sulfonate group, reducing solubility in polar solvents .

- Applications : Primarily used in organic synthesis as a precursor for chalcones and vinyl sulfones .

1-(4-Benzylpiperazin-1-yl)-3-(1,3-dioxoisoindolin-2-yl)propan-2-yl Methanesulfonate

- Structure : Methanesulfonate ester with a benzylpiperazine and dioxoisoindoline substituent.

- Properties: The piperazine ring introduces basicity, while the dioxoisoindoline group adds steric bulk.

- Applications : Likely explored as a CNS-targeting prodrug due to the piperazine moiety’s blood-brain barrier permeability .

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl Methanesulfonate

- Structure : Methanesulfonate ester with a trifluoromethyl group and a methylpyridine ring.

- Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the benzothiazole’s aromatic π-stacking capability. The pyridine ring allows for hydrogen bonding, influencing binding affinity in enzyme inhibition .

- Applications: Potential use in fluorinated drug candidates, leveraging the trifluoromethyl group’s bioisosteric effects .

Physicochemical and Functional Comparison

| Property | 1-(1,3-Benzothiazol-2-yl)propan-2-yl Methanesulfonate | 2-(Benzothiazol-2-ylsulfanyl)-1-phenylethanone | 1-(4-Benzylpiperazin-1-yl)-... Methanesulfonate | 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)... Methanesulfonate |

|---|---|---|---|---|

| Core Heterocycle | Benzothiazole | Benzothiazole | Benzylpiperazine + Dioxoisoindoline | Pyridine |

| Solubility | Moderate (polar solvents due to sulfonate) | Low (nonpolar solvents) | Moderate (piperazine enhances solubility) | Low (trifluoromethyl reduces polarity) |

| Reactivity | Electrophilic sulfonate ester | Electrophilic ketone | Nucleophilic piperazine | Electrophilic trifluoromethyl |

| Pharmacological Potential | Kinase inhibition (inferred from analogs) | Organic synthesis intermediate | CNS-targeting prodrug (discontinued) | Fluorinated drug candidate |

| Key References |

Biological Activity

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate is a chemical compound characterized by its unique structural features, which include a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The molecular formula of this compound is C₁₀H₁₃N₁O₃S₂, and it exhibits diverse biological activities that warrant detailed investigation.

Structural Characteristics

The benzothiazole ring system provides significant chemical reactivity, which contributes to the biological activity of the compound. The presence of a methanesulfonate group enhances its solubility and reactivity with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has been studied for its ability to inhibit enzymes involved in cancer cell proliferation. Specifically, it may disrupt DNA replication processes by inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells.

- Antimicrobial Properties : Similar benzothiazole derivatives have shown antimicrobial effects, suggesting that this compound may also possess such properties.

The mechanism of action primarily involves the interaction with specific biological targets, particularly enzymes related to nucleic acid metabolism. These interactions are crucial for understanding the therapeutic potential of the compound. Further studies on binding affinity and specificity are necessary to elucidate its role in biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzothiazol-2-thiol | Contains a thiol group | Antimicrobial and antioxidant |

| 3-(Benzothiazol-2-yloxy)-propanoic acid | Includes an ether linkage | Anti-inflammatory effects |

| Benzothiazole sulfonamide | Sulfonamide functional group | Antibacterial activity |

| 3-(Benzothiazol-2-yl)-3-hydroxybutanoic acid | Hydroxyl group addition | Potential anticancer activity |

The distinctive combination of the benzothiazole ring with a propan-2-yloxy structure and a methanesulfonate group provides unique reactivity patterns not found in other derivatives. Its specific interactions with biological targets further enhance its potential as a therapeutic agent compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzothiazole derivatives, including this compound:

- Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to this compound effectively inhibited topoisomerase I and II activities in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .

- Antimicrobial Testing : Preliminary antimicrobial assays indicated that the compound exhibited significant activity against various bacterial strains, suggesting its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.